molecular formula C13H20ClNO2 B4442299 N-ethyl-4-(2-methoxyphenoxy)but-2-en-1-amine hydrochloride

N-ethyl-4-(2-methoxyphenoxy)but-2-en-1-amine hydrochloride

Cat. No. B4442299
M. Wt: 257.75 g/mol
InChI Key: ZZWJNXGKIAHCCI-UHDJGPCESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-4-(2-methoxyphenoxy)but-2-en-1-amine hydrochloride, also known as Venlafaxine hydrochloride, is an antidepressant medication that belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs). It is used to treat major depressive disorder, anxiety disorders, and other related conditions. The chemical structure of Venlafaxine hydrochloride contains a phenylethylamine backbone, which is similar to other SNRIs, such as duloxetine and desvenlafaxine.

Mechanism of Action

N-ethyl-4-(2-methoxyphenoxy)but-2-en-1-amine hydrochloride hydrochloride works by inhibiting the reuptake of both serotonin and norepinephrine, which are neurotransmitters that play a role in mood regulation. By increasing the levels of these neurotransmitters in the brain, N-ethyl-4-(2-methoxyphenoxy)but-2-en-1-amine hydrochloride hydrochloride helps to alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
N-ethyl-4-(2-methoxyphenoxy)but-2-en-1-amine hydrochloride hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, as well as increase the levels of dopamine in certain areas of the brain. In addition, it has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

N-ethyl-4-(2-methoxyphenoxy)but-2-en-1-amine hydrochloride hydrochloride has several advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied for its effects on neurotransmitter levels and HPA axis activity. However, it also has some limitations. For example, it has a relatively short half-life, which can make it difficult to maintain stable levels of the drug in animal models. In addition, it can have off-target effects on other neurotransmitter systems, which can complicate interpretation of experimental results.

Future Directions

There are several future directions for research on N-ethyl-4-(2-methoxyphenoxy)but-2-en-1-amine hydrochloride hydrochloride. One area of interest is the development of new SNRIs that have improved efficacy and fewer side effects. Another area of interest is the use of N-ethyl-4-(2-methoxyphenoxy)but-2-en-1-amine hydrochloride hydrochloride in combination with other drugs, such as ketamine or lithium, to enhance its antidepressant effects. Finally, there is a need for more research on the long-term effects of N-ethyl-4-(2-methoxyphenoxy)but-2-en-1-amine hydrochloride hydrochloride, particularly in terms of its effects on brain function and structure.

Scientific Research Applications

N-ethyl-4-(2-methoxyphenoxy)but-2-en-1-amine hydrochloride hydrochloride has been extensively studied for its antidepressant and anxiolytic effects. It has been shown to be effective in treating major depressive disorder, generalized anxiety disorder, social anxiety disorder, and panic disorder. In addition, it has been used off-label to treat other conditions, such as neuropathic pain and hot flashes in menopausal women.

properties

IUPAC Name

(E)-N-ethyl-4-(2-methoxyphenoxy)but-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-3-14-10-6-7-11-16-13-9-5-4-8-12(13)15-2;/h4-9,14H,3,10-11H2,1-2H3;1H/b7-6+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWJNXGKIAHCCI-UHDJGPCESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC=CCOC1=CC=CC=C1OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC/C=C/COC1=CC=CC=C1OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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